molecular formula C21H24ClFN6O B2530268 N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179484-65-1

N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2530268
CAS RN: 1179484-65-1
M. Wt: 430.91
InChI Key: TYKVWQWFXMWYGX-UHFFFAOYSA-N
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Description

The compound , N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, appears to be a derivative of morpholine-based structures with substitutions on the phenyl rings and a triazine core. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and structure of related compounds, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related compounds involves the use of enantiopure starting materials such as (S)-2-amino-1-propanol and 2-bromo-m-fluorinephenone, as well as amination and cyclization reactions. For example, the asymmetric synthesis of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride is achieved through these methods, suggesting that a similar approach could be applied to synthesize the target compound . Another related compound, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, is synthesized with a high yield of 82.7% using a divergent synthetic method that includes amination and cyclization in a nonproton polar solvent followed by acidification . These methods indicate that the target compound could potentially be synthesized through similar pathways, with careful consideration of the substituents on the phenyl rings and the triazine core.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray analysis. For instance, the crystal structure of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride is measured and found to belong to the orthorhombic system with specific cell parameters and space group P21212 . Although the target compound's structure is not directly provided, it is likely to exhibit a complex three-dimensional arrangement due to the presence of multiple substituents and the triazine ring, which could influence its reactivity and interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially inferred from the related compounds discussed in the papers. For example, the density and crystal system of the enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride are provided, which could suggest similar properties for the target compound due to structural similarities . The high yield synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride also indicates that the target compound might be synthesized efficiently under the right conditions . Properties such as solubility, melting point, and stability would need to be determined experimentally for the target compound.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazines, such as N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, are notable for their presence in a variety of heterocyclic compounds with significant biological activities. These compounds have been synthesized and evaluated across a spectrum of biological models, revealing a wide range of pharmacological activities including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The triazine nucleus, in particular, has been highlighted as a core moiety of interest for drug development due to its potent pharmacological activity, positioning it as a valuable component in medicinal chemistry research (Verma, Sinha, & Bansal, 2019).

Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders

The exploration of this compound within the realm of neuropsychiatric disorder treatments has focused on its potential as a ligand for dopamine D2 receptors. These receptors play a critical role in the dopaminergic system, which is implicated in a variety of neuropsychiatric conditions including schizophrenia, Parkinson's disease, depression, and anxiety. Research into D2 receptor ligands has identified key pharmacophoric elements that contribute to high affinity and selectivity, aiding in the development of therapeutic agents aimed at modulating the dopaminergic pathway for the treatment of such disorders (Jůza et al., 2022).

Nitrosamines and Water Treatment

Investigations into the environmental and health impacts of nitrosamines, such as N-nitrosodimethylamine (NDMA), have highlighted the importance of understanding the formation and destruction mechanisms of these compounds in water treatment processes. The study of this compound within this context may offer insights into new strategies for mitigating the presence of harmful nitrosamines in water supplies, contributing to safer drinking water and reduced environmental impact (Sharma, 2012).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to a specific protein in the body and altering its activity. Without more information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. A detailed safety assessment would typically involve laboratory testing .

Future Directions

The future research directions for this compound could involve further studies to determine its biological activity, potential uses, and safety profile. It could also involve the development of new synthetic methods to produce it more efficiently .

properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O.ClH/c1-14-6-7-18(12-15(14)2)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-8-10-29-11-9-28;/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKVWQWFXMWYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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